1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .
Molecular Structure Analysis
Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .
Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .
Physical And Chemical Properties Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds structurally related to 1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been studied for their utility as emitting materials in OLEDs. For instance, variously substituted pyrazoloquinolines were synthesized and analyzed as emitting materials. Devices incorporating these compounds have demonstrated bright blue light emission, with specific substitutions leading to blue-green light emission. The substitution at different positions significantly affects the electroluminescence, turn-on voltage, and external quantum efficiency of the OLEDs, highlighting the material's versatility and potential for tunable optical properties (Y. T., E. Balasubramaniam, A. Danel, B. Jarosz, P. Tomasik, 2001).
Synthesis Methodologies
The compound has also been a focus in the development of new synthesis methodologies, particularly in the context of creating complex heterocyclic structures. A notable method involves the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones via a four-component sequential reaction. This "on water" protocol emphasizes high atom economy and environmental advantages, such as short reaction times, excellent yields, easy work-up, and the absence of extraction and chromatographic purification steps, making it a green chemistry approach to synthesizing pyrazoloquinoline derivatives (S. Rajesh, B. D. Bala, S. Perumal, J. Menéndez, 2011).
Safety and Hazards
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They find application in medicinal, bioorganic, agrochemical, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Mechanism of Action
The mechanism of action of quinolines is generally related to their ability to intercalate into DNA, disrupting the function of enzymes involved in DNA replication and transcription . This can lead to the inhibition of bacterial growth, making quinolines effective as antimicrobial agents .
The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the presence of different functional groups and the overall lipophilicity of the molecule .
The action of quinolines can also be influenced by the environment in which they are present. For example, the pH and ionic strength of the solution can affect the solubility of quinolines, which in turn can influence their bioavailability and efficacy .
properties
IUPAC Name |
1-(2-ethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-15-17(2)13-14-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFZALAAVAXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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